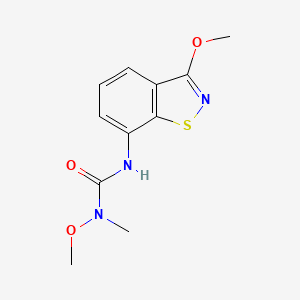
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy groups and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Urea Formation: The final step involves the reaction of the methoxylated benzothiazole with methyl isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the urea moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents like ether or THF.
Substitution: Halides, amines; in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-(1,2-benzothiazol-7-yl)-1-methylurea: Lacks the additional methoxy group, which may alter its chemical and biological properties.
3-(3-Methoxy-1,2-benzothiazol-7-yl)-1-methylurea: Similar structure but without the methoxy group on the urea moiety.
Uniqueness: 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea is unique due to the presence of multiple methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
104121-69-9 |
|---|---|
Molekularformel |
C11H13N3O3S |
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
1-methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea |
InChI |
InChI=1S/C11H13N3O3S/c1-14(17-3)11(15)12-8-6-4-5-7-9(8)18-13-10(7)16-2/h4-6H,1-3H3,(H,12,15) |
InChI-Schlüssel |
DATWZEUGZBVFPP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1=CC=CC2=C1SN=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



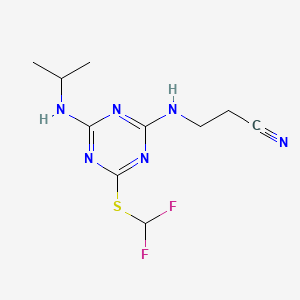

silane](/img/structure/B14329610.png)
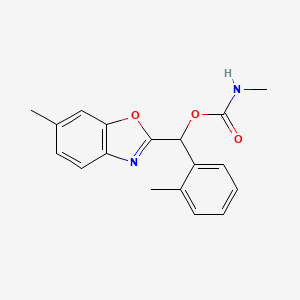
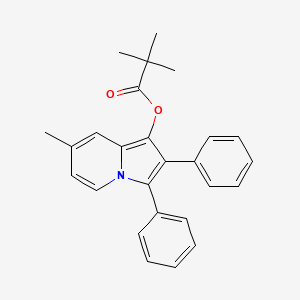
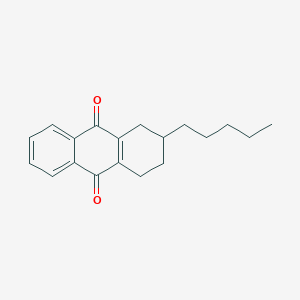
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)

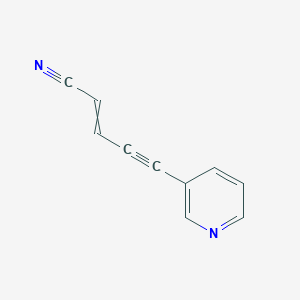

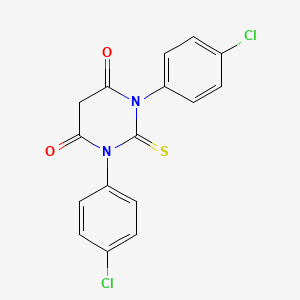
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
